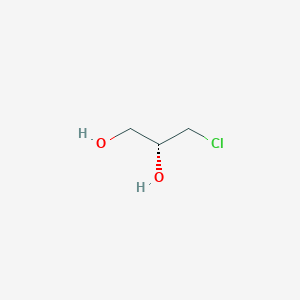

(R)-3-Chloro-1,2-propanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205710 | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57090-45-6 | |

| Record name | (2R)-3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57090-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057090456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64YMO02KAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Chloro-1,2-propanediol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of (R)-3-Chloro-1,2-propanediol. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and pathways.

Physical and Chemical Properties

This compound, also known as (R)-α-Glycerol chlorohydrin, is a versatile chiral intermediate in organic synthesis.[1] Its physical and chemical characteristics are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂ | [2] |

| Molecular Weight | 110.54 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][4] |

| Melting Point | 1 °C | [2] |

| Boiling Point | 213 °C (lit.) | [1] |

| 100-105 °C @ 3 Torr | [2] | |

| Density | 1.321 g/mL at 20 °C (lit.) | [1] |

| 1.322 g/mL at 25 °C (lit.) | [5] | |

| Refractive Index (n20/D) | 1.48 (lit.) | [1] |

| 1.4775 - 1.4825 @ 20°C | [3] | |

| Optical Rotation ([α]20/D) | -1°, neat | [1] |

| -0.9° ± 0.5° (neat) | [3] | |

| Vapor Pressure | 0.04 mmHg (25 °C) | [1] |

| Flash Point | 113 °C (closed cup) | [5] |

| >230 °F | [6] | |

| Solubility | Soluble in water, alcohol, diethyl ether, chloroform, and methanol. | [2][6][7] |

Spectroscopic Data

| Spectrum Type | Key Features and Peaks | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 5.12 (d, 1H, CHOH), 4.73 (t, 1H, CH₂OH), 3.67-3.62 (m, 2H, CH₂Cl), 3.53-3.50 (m, 1H, CHOH), 3.39-3.35 (m, 2H, CH₂OH) | [8] |

| ¹³C NMR | Signals at approximately 71.1 (CHOH), 62.5 (CH₂OH), and 47.0 (CH₂Cl) ppm. | [9] |

| Infrared (IR) | A broad band around 3290.56 cm⁻¹ (O-H stretching) and peaks at 1087.85 and 1045.42 cm⁻¹ (C-O stretching). | [8] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [8] |

Experimental Protocols

Synthesis of this compound from (R)-Epichlorohydrin

This protocol details the synthesis of this compound via the hydrolysis of (R)-epichlorohydrin.

Materials:

-

(R)-epichlorohydrin (99.6% chemical purity, 99.5% e.e.)

-

Distilled water

-

L-2-chloropropionic acid

-

0.1N Sodium hydroxide (B78521) solution

-

500-mL reaction flask

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

To a 500-mL reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[10]

-

Heat the mixture to 80-90 °C with stirring.[10]

-

Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by gas chromatography to confirm the complete consumption of (R)-epichlorohydrin.[10]

-

After the reaction is complete, cool the flask to room temperature.[10]

-

Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.[10]

-

Remove excess water by vacuum distillation at 15-20 mmHg.[10]

-

Purify the product by high-vacuum distillation at 5-10 mmHg to obtain this compound. The expected yield is approximately 95.57%.[10]

-

Analyze the final product for chemical purity and chiral purity (e.e.) by gas chromatography.[10]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Gas Chromatography (GC) for Purity and Enantiomeric Excess Analysis:

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for analyzing the purity of this compound. For the determination of enantiomeric excess, a chiral capillary column is required.

-

Column: A common choice for chiral separations is a cyclodextrin-based column, such as one coated with a permethylated beta-cyclodextrin (B164692) stationary phase.

-

Carrier Gas: Hydrogen or helium.

-

Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp up to 230°C at a rate of 2°C/min, and then held for a few minutes.

-

Injector and Detector Temperature: Typically set around 220-250°C.

Note: The exact conditions should be optimized for the specific instrument and column used. For a detailed validated method for chiral resolution of 3-MCPD enantiomers, refer to Lanno et al. (2025).[11]

Biological Properties and Metabolic Pathway

This compound is known to exhibit biological activity, with its toxicity profile differing from its (S)-enantiomer. The (R)-isomer has been shown to induce diuresis and glucosuria in rats, indicating an effect on kidney function.[12]

Metabolic Pathway

The metabolism of 3-chloro-1,2-propanediol (B139630) in mammals proceeds through two main pathways: an oxidative pathway leading to toxic metabolites and a detoxification pathway involving conjugation with glutathione (B108866).

-

Oxidative Pathway: 3-Chloro-1,2-propanediol is oxidized to β-chlorolactic acid, which is further oxidized to oxalic acid.[12] An intermediate, β-chlorolactaldehyde, may also be formed.[12] The accumulation of oxalic acid is believed to contribute to the kidney damage observed with the (R)-isomer.[12]

-

Detoxification Pathway: The compound can be detoxified by conjugation with glutathione, a reaction likely catalyzed by glutathione S-transferases. This conjugation yields S-(2,3-dihydroxypropyl)cysteine, which is then converted to the corresponding mercapturic acid, N-acetyl-S-(2,3-dihydroxypropyl)cysteine, and excreted.[12]

Some microorganisms utilize a different pathway involving halohydrin dehalogenase to convert 3-chloro-1,2-propanediol to glycidol.[12]

Caption: Metabolic pathways of this compound in mammals.

Stability and Reactivity

This compound is stable under normal conditions.[13] It is hygroscopic and should be protected from moisture.[14] It may be sensitive to prolonged exposure to air.[15] The compound can decompose upon heating or burning, producing toxic fumes including hydrogen chloride.[16] It is incompatible with strong oxidizing agents.[14]

Conclusion

This technical guide provides essential data on this compound for researchers and drug development professionals. The summarized physical and chemical properties, detailed experimental protocols for synthesis, and an overview of its metabolic fate offer a solid foundation for its application in a laboratory and research setting. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its biological transformations. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to this compound by Corynebacterium sp. strain N-1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic engineering of 1,2-propanediol pathways in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. internationaljournalssrg.org [internationaljournalssrg.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. | Semantic Scholar [semanticscholar.org]

- 13. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Spectroscopic Analysis of (R)-3-Chloro-1,2-propanediol: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Chloro-1,2-propanediol (3-MCPD), a compound of significant interest in pharmaceutical synthesis and toxicology. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound (C₃H₇ClO₂), both ¹H and ¹³C NMR provide unambiguous data for confirming its structure.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the five non-exchangeable protons on the carbon backbone and the two exchangeable hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.12 | d | 1H | -CH (OH)- |

| 4.73 | t | 1H | -CH₂OH |

| 3.67-3.62 | m | 2H | -CH₂Cl |

| 3.53-3.50 | m | 1H | -CH (OH)- |

| 3.39-3.35 | m | 2H | -CH ₂OH |

Data acquired in DMSO-d₆ at 400 MHz.[1]

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum displays three unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached oxygen and chlorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 71.01 | C H(OH) |

| 64.33 | C H₂OH |

| 46.49 | C H₂Cl |

Data from the Spectral Database for Organic Compounds, AIST (SDBS).

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a liquid sample like this compound.

-

Sample Preparation : Accurately weigh 20-50 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine.

-

Locking and Shimming : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed (homogenized) to optimize resolution and obtain sharp, symmetrical peaks.

-

Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically run. A sufficient number of scans (usually 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity via the Nuclear Overhauser Effect (NOE). A greater number of scans (1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopy Data

The IR spectrum of this compound is dominated by features characteristic of its alcohol and chloroalkane moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3290.56 (broad) | O-H Stretch | Alcohol (-OH) |

| 1087.85 (strong) | C-O Stretch | Secondary Alcohol |

| 1045.42 (strong) | C-O Stretch | Primary Alcohol |

Note: One source reported a peak at 1637.56 cm⁻¹, attributing it to a C=O group.[1] This is inconsistent with the structure of 3-chloro-1,2-propanediol (B139630) and is likely due to an impurity in that specific sample.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Plate Preparation : Ensure that two salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only by the edges to avoid transferring moisture or oils.

-

Sample Application : Using a pipette, place one or two drops of neat (undiluted) this compound onto the center of one salt plate.

-

Film Formation : Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.

-

Spectrum Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Background and Sample Scan : First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O. Then, run the sample scan to obtain the absorbance or transmittance spectrum over a typical range of 4000-400 cm⁻¹.

-

Cleaning : After analysis, carefully disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to a desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, aiding in structural confirmation and identification.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 3-Chloro-1,2-propanediol shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 110/112 is often weak or absent.

Table 4: Major Mass-to-Charge (m/z) Peaks for 3-Chloro-1,2-propanediol

| m/z | Relative Intensity | Possible Fragment Ion |

| 43 | High | [C₂H₃O]⁺ |

| 44 | High | [C₂H₄O]⁺ |

| 49 | Medium | [CH₂Cl]⁺ |

| 61 | Medium | [C₂H₅O₂]⁺ |

| 79/81 | Medium | [C₂H₄OCl]⁺ (Isotopic pattern for Cl) |

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate). The concentration should be in the low ppm (µg/mL) range.

-

GC Separation : Inject a small volume (typically 1 µL) of the sample solution into the Gas Chromatograph (GC). The sample is vaporized and travels through a capillary column (e.g., a DB-5ms), which separates the analyte from the solvent and any impurities based on boiling point and polarity.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample to final analysis can be visualized as a standardized workflow. This process ensures that data is collected and interpreted systematically for reliable structural elucidation.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 5-Bromo-2'-deoxyuridine (BrdU)

CAS Number: 59-14-3 Chemical Formula: C₉H₁₁BrN₂O₅

Disclaimer: The user initially requested information for CAS number 57090-45-6. This number corresponds to (R)-(-)-3-Chloro-1,2-propanediol , a chiral chemical intermediate. However, the detailed requirements of the request, including an in-depth analysis of signaling pathways and experimental protocols for an audience in drug development, strongly indicate that the compound of interest is 5-Bromo-2'-deoxyuridine (BrdU) , a widely used tool in cell proliferation and cancer research. This guide will therefore focus on BrdU (CAS 59-14-3).

Executive Summary

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine (B127349).[1] Its primary application in biomedical research is the in vitro and in vivo labeling of proliferating cells.[2] By incorporating into newly synthesized DNA during the S phase of the cell cycle, BrdU serves as a marker for DNA synthesis.[3] Detection of incorporated BrdU using specific antibodies allows for the detailed study of cell cycle kinetics, cell proliferation, and neurogenesis.[2][4] While an invaluable research tool, the incorporation of BrdU is not innocuous. It can induce DNA damage, leading to the activation of cellular stress responses, cell cycle arrest, and senescence, and it possesses mutagenic, teratogenic, and cytotoxic properties.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, biological mechanism of action, associated hazards, and key experimental protocols for 5-Bromo-2'-deoxyuridine, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

BrdU is a white crystalline powder.[7] It is a halogenated pyrimidine (B1678525) that is structurally similar to thymidine, with a bromine atom replacing the methyl group at the 5-position of the uracil (B121893) ring.[8] This substitution is key to its functionality and detection.

Table 1: Physical and Chemical Properties of 5-Bromo-2'-deoxyuridine

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

| Molecular Weight | 307.10 g/mol | |

| Melting Point | 191-194 °C (decomposes) | [7] |

| Solubility | DMSO: ~20 mg/mLDMF: ~20 mg/mLEthanol (B145695): ~25 mg/mLPBS (pH 7.2): ~10 mg/mL | [9] |

| Appearance | White crystalline powder | [7] |

| Storage Temperature | -20°C | [9] |

| Stability | Stable as a solid for at least 4 years when stored at -20°C. Light sensitive. | [9] |

Synthesis and Analytical Methods

Synthesis

The synthesis of BrdU can be achieved through several methods, often involving the bromination of a uridine (B1682114) derivative followed by enzymatic or chemical manipulation. A common approach involves the enzymatic transglycosylation reaction.

-

Enzymatic Synthesis: One method utilizes nucleoside deoxyribosyltransferase type II from organisms like Lactobacillus leichmannii.[10] This enzyme can catalyze the transfer of the deoxyribose group from a donor nucleoside to 5-bromouracil, forming 5-bromo-2'-deoxyuridine. This biocatalytic approach can offer high specificity and milder reaction conditions compared to purely chemical methods.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and quantification of BrdU.

-

HPLC Analysis: A reversed-phase C18 column can be used to separate BrdU from other components in a sample, such as in well water or biological matrices. The mobile phase typically consists of a water and methanol (B129727) mixture. Detection is commonly performed using a programmable ultraviolet (UV) detector, with characteristic absorbance maxima for BrdU at approximately 211 and 279 nm.[9] This method provides a rapid and reproducible means of analysis.

Mechanism of Action and Biological Effects

Incorporation into DNA

During the S phase of the cell cycle, BrdU is recognized by DNA polymerases and incorporated into newly synthesized DNA in place of thymidine.[3] This incorporation is the fundamental principle behind its use as a proliferation marker. Once integrated, BrdU is passed on to daughter cells during mitosis.[11]

Induction of DNA Damage and Cellular Stress Response

The substitution of thymidine with the larger bromine atom can distort the DNA double helix, leading to a DNA Damage Response (DDR).[6] This response is a critical aspect of BrdU's toxicology and influences experimental outcomes.

-

DNA Damage Signaling: Sublethal concentrations of BrdU can evoke a DNA damage response characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1][12] These kinases are key sensors of DNA double-strand breaks and replication stress, respectively.[12]

-

Checkpoint Activation: Activated ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[1] This initiates a signaling cascade that leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[13]

-

p53-Mediated Senescence: Activated p53 acts as a transcription factor, inducing the expression of target genes such as the cyclin-dependent kinase inhibitor p21.[14] p21 inhibits cyclin-CDK complexes, leading to cell cycle arrest, which provides time for DNA repair.[14] If the damage is persistent, this can lead to a state of cellular senescence, a form of irreversible growth arrest, characterized by an enlarged cell morphology and increased β-galactosidase activity.[15]

-

Influence on the Rb-E2F Pathway: The p53-p21 axis is a key regulator of the Retinoblastoma (Rb) protein. By inhibiting CDKs, p21 prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb binds to and inactivates the E2F family of transcription factors, which are essential for the expression of genes required for S-phase entry.[16] This provides another layer of cell cycle control in response to BrdU-induced stress.

Hazards and Toxicological Information

BrdU is classified as a hazardous substance due to its ability to be incorporated into DNA and cause mutations.[7] It is considered a mutagen, a teratogen, and a potential carcinogen.[5]

Table 2: GHS Hazard Classification for 5-Bromo-2'-deoxyuridine

| Hazard Class | Category | Hazard Statement |

| Germ cell mutagenicity | 1B | H340: May cause genetic defects. |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

Reference(s):[14]

Table 3: Acute Toxicity Data for 5-Bromo-2'-deoxyuridine

| Species | Route of Administration | LD50 Value | Reference(s) |

| Rat | Oral | 8400 mg/kg | [7] |

| Intraperitoneal | 1500 mg/kg | [7] | |

| Subcutaneous | 3900 mg/kg | [7] | |

| Intravenous | 2320 mg/kg | [7] | |

| Mouse | Oral | 9100 mg/kg | [7] |

| Intraperitoneal | 3050 mg/kg | [7] | |

| Subcutaneous | 3500 mg/kg | [7] | |

| Intravenous | 2500 mg/kg | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling BrdU.

-

Engineering Controls: BrdU powder should be handled in a certified chemical fume hood to prevent inhalation. Solutions can be handled in a fume hood or a Class II biosafety cabinet.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., nitrile, double-gloved) must be worn. Change gloves immediately if contaminated.

-

Eye Protection: Safety glasses with side shields or goggles are required.

-

Lab Coat: A fully buttoned lab coat should be worn.

-

Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator (e.g., N100) should be used.

-

-

Special Precautions: Pregnant women should be especially cautious and may require additional PPE.[5]

-

Waste Disposal: All unused BrdU and contaminated materials (e.g., gloves, pipette tips, bench paper) must be disposed of as hazardous chemical waste according to institutional guidelines.

Experimental Protocols

BrdU is a versatile tool with applications in immunohistochemistry, immunocytochemistry, and flow cytometry. The following sections provide detailed, generalized protocols for these common applications. Note: These protocols should be optimized for specific cell types and experimental conditions.

In Vitro Cell Labeling with BrdU

This is the initial step for most in vitro assays.

-

Prepare BrdU Labeling Solution: Prepare a 10 µM BrdU working solution in sterile cell culture medium.

-

Incubate Cells: Remove the existing culture medium from the cells and replace it with the BrdU labeling solution.

-

Incubation Time: Incubate the cells at 37°C in a CO₂ incubator. The incubation time will vary depending on the cell cycle length of the cell type being studied (typically ranging from 1 to 24 hours).[4]

-

Wash: After incubation, remove the BrdU labeling solution and wash the cells multiple times with PBS.

-

Proceed to Detection: The cells are now ready for fixation, permeabilization, and detection via IHC, ICC, or flow cytometry.

Protocol for BrdU Detection by Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

This protocol is for visualizing BrdU-positive cells in tissue sections or on coverslips.

-

Fixation: Fix cells/tissue with 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization: Permeabilize the samples with a detergent-based buffer (e.g., 0.1-1% Triton X-100 in PBS).

-

DNA Denaturation (Crucial Step): To expose the incorporated BrdU to the antibody, the DNA must be denatured. A common method is to incubate the samples in 2N HCl for 10-30 minutes at room temperature or 37°C.

-

Neutralization: Neutralize the acid by washing with a buffer such as 0.1 M sodium borate (B1201080) buffer (pH 8.5).

-

Blocking: Incubate the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the samples extensively with PBS or PBST (PBS with Tween-20).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash again, then counterstain nuclei with a DNA dye like DAPI or Hoechst. Mount the slides with an appropriate mounting medium.

-

Visualization: Image the samples using a fluorescence microscope.

Protocol for BrdU Detection by Flow Cytometry

This protocol allows for the quantification of BrdU-positive cells and cell cycle analysis.

-

Harvest and Fix Cells: After BrdU labeling, harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70-80% ethanol while vortexing. Incubate for at least 30 minutes on ice.

-

DNA Denaturation: Centrifuge the fixed cells and resuspend the pellet in 2N HCl containing a detergent like Triton X-100. Incubate for 20-30 minutes at room temperature.

-

Neutralization: Add 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid.

-

Antibody Staining: Wash the cells with a staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing a fluorescently-conjugated anti-BrdU antibody (e.g., anti-BrdU-FITC). Incubate for 30-60 minutes at room temperature, protected from light.

-

DNA Staining (for Cell Cycle): Wash the cells again. Resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) or 7-AAD, along with RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer. The BrdU signal (e.g., FITC) will identify cells that were in S-phase during the labeling period, while the DNA content stain (e.g., PI) will allow for the analysis of cell distribution across G0/G1, S, and G2/M phases.

Conclusion

5-Bromo-2'-deoxyuridine is a cornerstone of cell proliferation research, providing invaluable insights into the dynamics of DNA synthesis in various biological contexts. Its utility in drug development is significant, allowing for the assessment of cytotoxic and cytostatic effects of novel compounds. However, researchers must be cognizant of its inherent biological effects, including the induction of a DNA damage response and cellular senescence, which can influence experimental outcomes. A thorough understanding of its properties, hazards, and appropriate experimental application, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Retinoblastoma-E2F Transcription Factor Interplay Is Essential for Testicular Development and Male Fertility [frontiersin.org]

- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Discovery and First Synthesis of 3-Chloropropanediols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropane-1,2-diol (3-MCPD) and its fatty acid esters are significant processing-induced chemical contaminants that have garnered considerable attention from the scientific community and regulatory bodies worldwide. First identified in the late 1970s in acid-hydrolyzed vegetable protein (acid-HVP), 3-MCPD is now known to occur in a wide range of thermally processed foods.[1] Its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) has underscored the importance of understanding its origins and synthesis.[2] This technical guide provides an in-depth overview of the initial discovery of 3-MCPD and its esters, as well as the first documented chemical synthesis of this compound.

Discovery of 3-Chloropropanediols

The discovery of 3-MCPD and its esters was a pivotal moment in food safety, revealing the unintended consequences of modern food processing techniques.

First Identification of Free 3-MCPD (1978)

The first report of 3-MCPD as a food contaminant was made in 1978 by a team of researchers from the Prague Institute of Chemical Technology, led by J. Velíšek. Their investigation focused on acid-hydrolyzed vegetable proteins (acid-HVPs), which are widely used as flavor enhancers.[1][2]

While the full text of the original 1978 publication is not widely available, subsequent reports and summaries indicate the following general methodology:

-

Sample Preparation: Samples of acid-HVP were subjected to extraction procedures to isolate volatile and semi-volatile organic compounds.

-

Analytical Technique: The primary analytical method employed was likely gas chromatography coupled with mass spectrometry (GC-MS). This technique allowed for the separation of individual compounds in the extract and their subsequent identification based on their mass spectra.

-

Identification: The researchers identified a chlorinated propanol, 3-chloro-1,2-propanediol, as a previously unknown contaminant in these food ingredients.

The formation of 3-MCPD in acid-HVP is a result of the reaction between hydrochloric acid, used in the hydrolysis of proteins, and residual lipids present in the raw materials.[2]

Discovery of 3-MCPD Esters (1980)

Two years after the initial discovery of free 3-MCPD, J. Davidek and colleagues, also from the Prague Institute of Chemical Technology, reported the presence of fatty acid esters of 3-MCPD.[2][3]

Based on available summaries, the methodology for identifying 3-MCPD esters was as follows:

-

Reaction Simulation: The researchers simulated the acid hydrolysis of fats by reacting tripalmitin, tristearin, and triolein (B1671897) with hydrochloric acid.

-

Extraction and Separation: The reaction products were extracted and then separated using column chromatography.

-

Identification: The separated fractions were analyzed using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to identify the chemical structures. The main reaction products were identified as the corresponding diesters of 3-chloro-propane-1,2-diol, along with smaller amounts of monoesters.[4]

This discovery was significant as it revealed that 3-MCPD could exist in a "bound" form, which could potentially be hydrolyzed in the body to release free 3-MCPD.

First Chemical Synthesis of 3-Chloropropanediol

The first synthesis of 3-chloropropanediol, then referred to as "glycerol monochlorohydrin" or "α-chlorohydrin," predates its discovery as a food contaminant by over a century.

Pioneering Synthesis by Marcellin Berthelot (1854)

The French chemist Marcellin Berthelot is credited with the first synthesis of glycerol (B35011) monochlorohydrin in his 1854 doctoral thesis, "Mémoire sur les combinaisons de la glycérine avec les acides et sur la synthèse des principes immédiats des graisses des animaux."[5][6]

Berthelot's foundational experimental protocol involved the direct reaction of glycerol with an acid.[5]

-

Objective: To synthesize "monoolein" through the direct esterification of oleic acid and glycerol.

-

Reactants:

-

Oleic acid (derived from the saponification of olive oil)

-

Glycerol

-

-

Apparatus:

-

Sealed glass tubes

-

Heating apparatus (likely an oil bath or oven)

-

-

Procedure: A precise amount of oleic acid and a molar excess of glycerol were introduced into a glass tube. The tube was then sealed and heated for an extended period to facilitate the esterification reaction.

While this protocol was aimed at producing monoolein, Berthelot's broader work in this thesis detailed the synthesis of various glycerol derivatives, including chlorohydrins, through reactions with the corresponding acids.

A Detailed Early Synthesis Protocol (Conant and Quayle, Organic Syntheses, 1922)

A well-documented and detailed protocol for the synthesis of glycerol α-monochlorohydrin was published in the journal Organic Syntheses in 1922 by J. B. Conant and O. R. Quayle. This method, based on the reaction of glycerol with hydrogen chloride, provides a clear example of early 20th-century synthetic methodology for this compound.

-

Reactants:

-

90% Glycerol: 500 g (402 cc, 4.9 moles)

-

Glacial Acetic Acid: 10 g (catalyst)

-

Dry Hydrogen Chloride gas

-

-

Apparatus:

-

1-L flask

-

Oil bath

-

Gas inlet tube

-

Apparatus for generating and drying hydrogen chloride gas

-

-

Procedure:

-

A mixture of 500 g of 90% glycerol and 10 g of glacial acetic acid is placed in a 1-L flask.

-

The flask is heated in an oil bath to 105–110°C.

-

A rapid stream of dry hydrogen chloride is introduced into the mixture.

-

The flask is periodically removed and weighed. The reaction is considered complete when the flask has gained 190 g in weight (approximately 4 hours).

-

The product is then distilled under reduced pressure.

-

A fraction boiling below 114°C at 14 mm Hg is collected (mostly water).

-

The monochlorohydrin is collected between 114° and 120°C at 14 mm Hg.

-

-

-

Yield: 360 g (66% of the theoretical amount).

Data Presentation

The following tables summarize the key quantitative data from the early discovery and synthesis of 3-chloropropanediols.

| Parameter | Value | Reference |

| First Reported Concentration in Acid-HVP | <1 mg/kg | [1] |

| EU Regulatory Limit in HVP and Soy Sauce (2002) | 20 µg/kg (0.02 mg/kg) | [2] |

Table 1: Early Reported and Regulatory Levels of Free 3-MCPD.

| Parameter | Value | Reference |

| Yield | 66% of theoretical | Conant and Quayle, 1922 |

| Reaction Temperature | 105–110°C | Conant and Quayle, 1922 |

| Reaction Time | Approximately 4 hours | Conant and Quayle, 1922 |

| Boiling Point of Product | 114–120°C at 14 mm Hg | Conant and Quayle, 1922 |

Table 2: Quantitative Data for the Synthesis of Glycerol α-Monochlorohydrin (Conant and Quayle, 1922).

Mandatory Visualizations

Logical Workflow of the Discovery of 3-MCPD and its Esters

References

- 1. researchgate.net [researchgate.net]

- 2. ftb.com.hr [ftb.com.hr]

- 3. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow [hrcak.srce.hr]

- 4. cir-safety.org [cir-safety.org]

- 5. Glycerol monoleate | Benchchem [benchchem.com]

- 6. d-nb.info [d-nb.info]

(R)-3-Chloro-1,2-propanediol: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) is the (R)-enantiomer of 3-monochloropropane-1,2-diol, a chemical contaminant found in a variety of processed foods and food ingredients.[1][2] While much of the toxicological research has focused on the racemic mixture of 3-MCPD and its fatty acid esters, the individual enantiomers exhibit distinct biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of (R)-3-MCPD in biological systems, with a focus on its metabolic fate, molecular targets, and the signaling pathways it perturbs. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the toxicology and potential therapeutic applications of this compound.

Metabolism and Bioactivation

(R)-3-MCPD, whether ingested directly or formed from the hydrolysis of its fatty acid esters in the gastrointestinal tract, is readily absorbed and distributed throughout the body.[3][4] Its metabolism is a critical determinant of its toxicity. The primary metabolic pathways include:

-

Oxidation: (R)-3-MCPD is oxidized to β-chlorolactic acid, which can be further metabolized to oxalic acid.[5][6] The formation of these acidic metabolites is thought to contribute to the nephrotoxicity of the parent compound.

-

Detoxification: A major detoxification pathway involves conjugation with glutathione (B108866) (GSH), leading to the formation of S-(2,3-dihydroxypropyl)cysteine and its corresponding mercapturic acid, which are then excreted in the urine.[5]

It is important to note that glycidol (B123203) and its esters, other food processing contaminants, can also be metabolized to 3-MCPD, including the (R)-enantiomer, within the body, thus contributing to the overall toxic burden.[7]

Core Mechanisms of Action and Toxicological Effects

The primary target organs for (R)-3-MCPD toxicity are the kidneys and the male reproductive system.[8] The mechanisms underlying these toxicities are multifaceted and involve the disruption of key cellular processes.

Nephrotoxicity

(R)-3-MCPD induces kidney damage through a combination of apoptosis, necroptosis, and the disruption of cellular metabolism.[9][10]

-

Induction of Apoptosis and Necroptosis: (R)-3-MCPD and its metabolites trigger programmed cell death in the proximal tubular cells of the kidneys.[9] This involves the activation of complex signaling cascades:

-

JNK/p53 Signaling: Activation of c-Jun N-terminal kinase (JNK) leads to the phosphorylation of p53, a tumor suppressor protein.[9] This, in turn, modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the initiation of the mitochondrial apoptotic pathway.[9]

-

RIPK1/RIPK3/MLKL Signaling: (R)-3-MCPD also activates the necroptosis pathway through the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[9] Phosphorylation of MLKL leads to its oligomerization and insertion into the plasma membrane, causing cell lysis.[9]

-

-

Oxidative Stress: The metabolism of (R)-3-MCPD can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and the induction of cell death pathways.[11]

-

Disruption of Lipid Metabolism: Lipidomic analyses have revealed that (R)-3-MCPD significantly alters glycerophospholipid and sphingolipid metabolism in the kidneys, which can impact cell membrane integrity and signaling.[10][12]

Reproductive Toxicity

While the antifertility effects of 3-MCPD are more strongly associated with the (S)-enantiomer through the inhibition of glycolysis in spermatozoa, the (R)-enantiomer also contributes to reproductive toxicity, although through different mechanisms.[5] The (R)-isomer has been shown to induce diuresis and glucosuria, which can indirectly affect the physiological environment of the male reproductive tract.[5]

Data Presentation

Quantitative Data on (R)-3-MCPD-Induced Nephrotoxicity

| Parameter | Cell Line/Animal Model | Concentration/Dose | Observation | Reference |

| Cytotoxicity | ||||

| Cell Viability (MTT Assay) | NRK-52E (rat kidney epithelial cells) | 1.25 - 20 mM | Dose-dependent decrease in cell viability | |

| LDH Release | NRK-52E cells | 5, 10, 20 mM | Dose-dependent increase in LDH release | |

| Apoptosis | ||||

| Bax/Bcl-2 Ratio | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Increased Bax, Decreased Bcl-2 expression | [9] |

| TUNEL-positive cells | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Significant increase in apoptotic cells | |

| Necroptosis | ||||

| p-MLKL expression | Mouse Kidney | 50 mg/kg/day (3-MCPD) | Upregulation of phosphorylated MLKL | [9] |

| Lipid Metabolism | ||||

| Phosphatidylcholines (PC) | Rat Kidney | 40 mg/kg/day (3-MCPD) | Significant decrease in multiple PC species | [10] |

| Sphingomyelins (SM) | Rat Kidney | 40 mg/kg/day (3-MCPD) | Significant decrease in multiple SM species | [10] |

Note: Much of the quantitative data available is for the racemic mixture of 3-MCPD. Further research is needed to delineate the specific quantitative effects of the (R)-enantiomer.

Experimental Protocols

Western Blot Analysis for Bax and Bcl-2 Expression

This protocol is adapted for the analysis of pro- and anti-apoptotic proteins in kidney tissue lysates following exposure to (R)-3-MCPD.

-

Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax (1:1000) and Bcl-2 (1:1000) overnight at 4°C. A loading control, such as β-actin (1:5000), should also be probed on the same membrane.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize the expression of Bax and Bcl-2 to the loading control.

TUNEL Assay for Apoptosis Detection

This protocol outlines the detection of apoptotic cells in kidney tissue sections.

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

-

Permeabilization: Treat the sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP for 1 hour at 37°C in a humidified chamber.

-

Detection: Wash the sections and incubate with streptavidin-HRP conjugate for 30 minutes.

-

Visualization: Add diaminobenzidine (DAB) substrate to visualize the apoptotic cells (brown staining).

-

Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

-

Microscopy: Mount the slides and observe under a light microscope.

LDH Assay for Necroptosis Measurement

This protocol is for quantifying cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release from cultured kidney cells.

-

Cell Culture and Treatment: Plate kidney cells (e.g., NRK-52E) in a 96-well plate and treat with various concentrations of (R)-3-MCPD for a specified time. Include untreated and maximum lysis controls.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to the supernatant in a new 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, untreated, and maximum lysis controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound.

Caption: Key signaling pathways in (R)-3-MCPD-induced nephrotoxicity.

Caption: General experimental workflow for studying (R)-3-MCPD toxicity.

Conclusion

This compound exerts its toxicity in biological systems through a complex interplay of metabolic activation, induction of multiple programmed cell death pathways, and disruption of cellular metabolism, particularly in the kidneys. The activation of JNK/p53-mediated apoptosis and RIPK1/RIPK3/MLKL-driven necroptosis are central to its nephrotoxic effects. While significant progress has been made in elucidating these mechanisms, further research is required to fully understand the specific dose-response relationships and the complete toxicological profile of the (R)-enantiomer, distinct from its racemic mixture. This knowledge is crucial for accurate risk assessment and for exploring any potential therapeutic applications of modulating these pathways.

References

- 1. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Altered lipid metabolism in the aging kidney identified by three layered omic analysis | Aging [aging-us.com]

- 9. researchgate.net [researchgate.net]

- 10. clyte.tech [clyte.tech]

- 11. researchgate.net [researchgate.net]

- 12. biotna.net [biotna.net]

Chirality and optical rotation of (R)-3-Chloro-1,2-propanediol

An In-Depth Technical Guide on the Chirality and Optical Rotation of (R)-3-Chloro-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound, a crucial chiral intermediate in the synthesis of various pharmaceuticals. This document details the physical and optical properties of this compound, outlines a detailed experimental protocol for measuring optical rotation, and provides visualizations to elucidate key concepts and workflows.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light.

Optically active compounds have the ability to rotate the plane of polarized light. This rotation is a characteristic property of a chiral molecule and is measured using a polarimeter. The direction and magnitude of this rotation are key identifiers for a specific enantiomer. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while a compound that rotates the light counter-clockwise is termed levorotatory (-). This compound is the levorotatory enantiomer.

Properties of this compound

This compound, also known as (R)-α-Glycerol chlorohydrin, is a colorless to pale yellow liquid. Its chirality stems from the stereocenter at the second carbon atom.

Quantitative Data Summary

The following table summarizes the key physical and optical properties of this compound. It is important to note that the specific optical rotation is highly dependent on the conditions of measurement, including temperature, wavelength, and solvent.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO₂ | [1] |

| Molecular Weight | 110.54 g/mol | |

| CAS Number | 57090-45-6 | [1] |

| Appearance | Clear colorless to yellow to orange liquid | [1] |

| Boiling Point | 213 °C (lit.) | |

| Density | 1.321 g/mL at 20 °C (lit.), 1.322 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.48 (lit.), 1.4775-1.4825 @ 20°C | [1] |

| Specific Optical Rotation ([α]) | -0.9° ±0.5° (neat, 20°C, 589 nm) -1° (neat, 20°C, 589 nm) -5° (c=2.5 in Ethanol) -9° (c=2 in H₂O, 20°C, 589 nm) | [1][2] |

| Enantiomeric Excess (ee) | ≥98% | [1] |

Experimental Protocol for Determining Optical Rotation

The following protocol provides a detailed methodology for the accurate measurement of the optical rotation of this compound using a polarimeter.

Instrumentation and Materials

-

Polarimeter: Capable of measurements at the sodium D-line (589 nm) with temperature control.

-

Polarimeter cell: 1 dm path length.

-

Volumetric flasks and pipettes: Grade A.

-

Analytical balance: Accurate to ±0.1 mg.

-

This compound sample

-

Solvent: As required (e.g., water, ethanol, or for neat measurement).

-

Syringes: For filling the polarimeter cell.

Step-by-Step Procedure

-

Instrument Warm-up and Calibration:

-

Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up for at least 10-30 minutes to ensure a stable light output.[3]

-

Calibrate the instrument according to the manufacturer's instructions. This typically involves a zero-point calibration with an empty, clean, and dry polarimeter cell or a cell filled with the blank solvent.[4]

-

-

Sample Preparation:

-

For neat measurement: If measuring the neat liquid, ensure the sample is free of any particulate matter.

-

For solution measurement:

-

Accurately weigh a precise amount of the this compound sample using an analytical balance.

-

Quantitatively transfer the sample to a volumetric flask of appropriate size.

-

Dissolve the sample in the chosen solvent (e.g., water or ethanol) and dilute to the mark. Ensure the solution is homogeneous.

-

Record the exact concentration (c) in g/mL.[5]

-

-

-

Filling the Polarimeter Cell:

-

Rinse the polarimeter cell with a small amount of the blank solvent and then with the sample solution.

-

Carefully fill the cell with the sample solution using a syringe, ensuring that no air bubbles are trapped in the light path.[3][4] Bubbles will cause inaccurate readings.

-

Wipe the outside of the cell to ensure it is clean and dry.

-

-

Measurement of Observed Rotation (α):

-

Place the filled polarimeter cell in the sample chamber of the polarimeter.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20°C or 25°C).[3]

-

Take at least five readings of the observed rotation and calculate the average.[3]

-

Record the observed rotation (α), the temperature (t), and the wavelength (λ) used for the measurement.[4]

-

-

Blank Measurement:

-

Empty and clean the polarimeter cell.

-

Fill the cell with the pure solvent used for the sample solution.

-

Place the cell in the polarimeter and take several readings to determine the blank rotation.

-

The blank reading should be subtracted from the sample's observed rotation to get the corrected observed rotation.

-

Calculation of Specific Rotation

The specific rotation [α] is a standardized measure of the optical rotation of a compound. It is calculated using Biot's Law:[5]

[α]tλ = α / (l × c)

Where:

-

[α]tλ is the specific rotation at temperature 't' and wavelength 'λ'.

-

α is the corrected observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

For a neat liquid, the concentration 'c' is replaced by the density (ρ) of the liquid in g/mL.

Visualizations

The following diagrams illustrate the fundamental concepts of chirality and the experimental workflow for polarimetry.

Caption: Relationship between the enantiomers of 3-Chloro-1,2-propanediol and their properties.

Caption: Experimental workflow for the determination of optical rotation using a polarimeter.

References

An In-depth Technical Guide on the Solubility of (R)-3-Chloro-1,2-propanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-3-Chloro-1,2-propanediol (R-3-MCPD), a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is critical for reaction optimization, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble[3] |

| Ethanol | Soluble[1] | |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Halogenated | Chloroform | Soluble[3] |

| Aromatic | Toluene | Slightly Soluble |

| Benzene | Insoluble | |

| Alkanes | Petroleum Ether | Insoluble |

| Other | Oxygenated Solvents | Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method, which is considered the gold standard for solubility measurements.[4]

2.1. Principle

The isothermal shake-flask method involves equilibrating a surplus amount of the solute, this compound, with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

2.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

2.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. The temperature should be controlled to within ±0.1 °C. Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent precipitation of the solute.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-RI or GC-FID. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: The solubility can be expressed in various units, such as g/100 g of solvent, mol/L, or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of solubility.

References

- 1. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 [m.chemicalbook.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

Thermochemical and Metabolic Profile of (R)-3-Chloro-1,2-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest in toxicology and as a synthetic intermediate, presents a complex profile regarding its thermochemical properties and metabolic fate. This technical guide provides a consolidated overview of the available thermochemical data for 3-chloro-1,2-propanediol (B139630) and delineates the known metabolic pathways, with a focus on enantioselective differences. Due to a paucity of experimental data specific to the (R)-enantiomer, this document presents data for the racemic mixture and describes a generalized experimental protocol for the determination of key thermochemical parameters. The metabolic pathways are visualized to provide a clear understanding of the biotransformation of this compound.

Thermochemical Data

| Thermochemical Property | Value | Units | Method | Reference |

| Enthalpy of Formation (Liquid) | -525.1 ± 0.8 | kJ/mol | Calorimetry | NIST Chemistry WebBook[1][2][3] |

| Enthalpy of Combustion (Liquid) | -1679. ± 0.4 | kJ/mol | Calorimetry | NIST Chemistry WebBook[1][2][3] |

| Boiling Point | 486.2 | K | Not specified | NIST Chemistry WebBook[1] |

| Enthalpy of Vaporization | 63.2 ± 3.0 | kJ/mol | Not specified | NIST Chemistry WebBook[1] |

Experimental Protocols: Determination of Enthalpy of Combustion

The following section outlines a generalized experimental protocol for determining the standard enthalpy of combustion of a liquid organic compound, such as this compound, using bomb calorimetry. This method is a cornerstone for establishing fundamental thermochemical data.

Principle

Bomb calorimetry measures the heat released from the complete combustion of a substance in a constant-volume container (the "bomb"). The heat evolved is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion.

Apparatus

-

Oxygen Bomb Calorimeter

-

High-pressure Oxygen Cylinder

-

Calorimeter Bucket

-

Stirrer

-

Crucible (platinum or fused silica)

-

Ignition Wire (e.g., platinum or nichrome)

-

Benzoic Acid (for calibration)

-

High-precision Thermometer (± 0.001 °C)

-

Analytical Balance (± 0.0001 g)

Procedure

-

Calibration:

-

Accurately weigh approximately 1 g of benzoic acid (a standard with a known heat of combustion) and place it in the crucible.

-

Attach the ignition wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Place the bomb head into the bomb, seal it, and pressurize it with pure oxygen to approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium while stirring continuously.

-

Ignite the sample and record the temperature change of the water until a maximum temperature is reached and starts to decline.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the measured temperature rise.

-

-

Sample Measurement:

-

Thoroughly clean and dry the bomb and crucible.

-

Accurately weigh a sample of this compound (typically 0.5 - 1.0 g) into the crucible.

-

Repeat the procedure described for calibration (steps 2-6) with the sample.

-

Record the initial and final temperatures to determine the temperature change (ΔT).

-

Data Analysis

The heat of combustion of the sample at constant volume (ΔU_comb) is calculated using the following equation:

ΔU_comb = - (C_cal * ΔT) / n

where:

-

C_cal is the heat capacity of the calorimeter (in kJ/K)

-

ΔT is the corrected temperature rise (in K)

-

n is the number of moles of the sample

The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb using the following relationship:

ΔH_comb = ΔU_comb + Δn_gas * RT

where:

-

Δn_gas is the change in the number of moles of gas in the combustion reaction

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the final temperature (in K)

Metabolic Pathways

This compound (3-MCPD) undergoes several metabolic transformations in mammals. The primary routes of metabolism involve oxidation and detoxification via glutathione (B108866) conjugation. Notably, there is evidence of enantioselective metabolism, with the (S)-enantiomer being metabolized at a higher rate than the (R)-enantiomer.

Oxidative Pathway

The main metabolic pathway for 3-MCPD involves oxidation to β-chlorolactic acid, which can be further metabolized to oxalic acid.[4] An intermediate in this pathway may be β-chlorolactaldehyde.[4]

References

Early Studies on the Toxicology of 3-Chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-propanediol (3-MCPD), a chemical compound first identified as a food contaminant in acid-hydrolyzed vegetable protein in the late 1970s, quickly became a subject of toxicological concern.[1] Early research, predominantly conducted before the year 2000, laid the foundational understanding of its toxicokinetics and adverse health effects. This technical guide provides an in-depth review of these seminal studies, focusing on the core toxicological endpoints investigated, the experimental methodologies employed, and the key quantitative findings that shaped the initial risk assessment of this compound. The primary target organs identified in these early investigations were the kidneys and the male reproductive system.[2][3]

Acute Toxicity

Early investigations into the acute toxicity of 3-MCPD established its potential for harm following single high-dose exposures. The median lethal dose (LD50) was determined across various species and routes of administration, providing a baseline for its toxic potential.

Data Presentation: Acute Toxicity of 3-Chloropropanediol

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat (Male) | Oral | 152 | (Anonymous) |

| Rat | Intraperitoneal | 110 | (Anonymous) |

| Mouse | Oral | 138 | (Anonymous) |

| Rabbit | Dermal | 430 | (Anonymous) |

Note: The provided LD50 values are representative of early studies and may have been refined in later research.

Experimental Protocols: Acute Toxicity Determination

A typical protocol for determining the oral LD50 in rats involved the following steps:

-

Animal Model: Male Wistar rats, typically weighing between 150-200g, were used.

-

Acclimation: Animals were acclimated to laboratory conditions for at least one week prior to dosing.

-

Dose Preparation: 3-MCPD was dissolved in a suitable vehicle, such as water or corn oil.

-

Administration: A single dose of the test substance was administered by oral gavage.

-

Observation: Animals were observed for clinical signs of toxicity and mortality over a 14-day period.

-

Data Analysis: The LD50 value was calculated using statistical methods, such as the probit analysis.

References

An In-depth Technical Guide to the Biological Precursors of (R)-3-Chloro-1,2-propanediol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Chloro-1,2-propanediol ((R)-3-MCPD) is the more toxic enantiomer of 3-MCPD, a significant processing contaminant found in a variety of foods, particularly refined edible oils. Its presence is a major food safety concern due to potential health risks, including nephrotoxicity and carcinogenicity. Understanding the precursors and formation pathways of 3-MCPD is critical for developing effective mitigation strategies. This technical guide provides a comprehensive overview of the biological precursors of (R)-3-MCPD, detailing the chemical mechanisms of its formation during thermal processing. It presents quantitative data from key studies, outlines experimental protocols for investigating its formation, and visualizes the complex relationships and pathways using detailed diagrams. While 3-MCPD is not a product of a natural biosynthetic pathway, its formation is intrinsically linked to common biological molecules present in raw food materials.

Introduction to this compound

3-Monochloropropane-1,2-diol (3-MCPD) is a chlorinated derivative of glycerol (B35011) that exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2] It is formed when foods containing lipids and a source of chlorine are subjected to high temperatures, such as during the deodorization step of edible oil refining (typically >200°C) or in the production of acid-hydrolyzed vegetable protein (acid-HVP).[3][4][5]

Toxicological studies have indicated that the biological activity and toxicity of the two enantiomers differ significantly. The (R)-isomer is primarily responsible for the observed adverse health effects, including antifertility effects in male rats and potential carcinogenicity.[6][7] Although food processing typically generates a racemic mixture, the focus on (R)-3-MCPD is paramount for risk assessment and drug development studies. The precursors for the racemic mixture are, by extension, the precursors for the (R)-enantiomer.

Primary Biological Precursors and Co-factors

The formation of 3-MCPD is not an enzymatic process but a heat-induced chemical reaction requiring specific molecular precursors of biological origin and a chlorine source.

Lipid-Based Precursors

Lipids, particularly those containing a glycerol backbone, are the primary organic precursors for 3-MCPD.

-

Acylglycerols: These are the most significant precursors. The degree of esterification influences the rate and yield of 3-MCPD formation.

-

Triacylglycerols (TAGs): The main components of edible oils. They must first be hydrolyzed to partial acylglycerols to become more reactive.[8]

-

Diacylglycerols (DAGs): More potent precursors than TAGs. Studies have shown a strong correlation between DAG content and the formation of 3-MCPD esters.[1][9] Palm oil naturally has a higher DAG content (6-10%) compared to other vegetable oils, which contributes to higher levels of 3-MCPD esters.[10]

-

Monoacylglycerols (MAGs): Considered highly reactive precursors for the formation of 3-MCPD esters.[10][11][12]